An In-depth Technical Guide to Trt-PEG4-C2-acid hydrate for Drug Development Professionals
An In-depth Technical Guide to Trt-PEG4-C2-acid hydrate for Drug Development Professionals
Introduction
Trt-PEG4-C2-acid hydrate is a key chemical tool in the rapidly advancing field of targeted protein degradation.[1][2][3][4][5][6][7][8][9][10] As a polyethylene glycol (PEG)-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7][8][9][10] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer. This guide provides a comprehensive overview of Trt-PEG4-C2-acid hydrate, its properties, and its application in the development of novel therapeutics.
Core Concepts: The Role of Trt-PEG4-C2-acid hydrate in PROTACs
PROTACs are comprised of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Trt-PEG4-C2-acid hydrate serves as a versatile building block for the linker component. The trityl (Trt) group provides a protective function for a thiol group during synthesis, while the PEG4 (tetraethylene glycol) spacer offers desirable physicochemical properties such as increased solubility and optimized spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase. The terminal carboxylic acid group allows for straightforward conjugation to other components of the PROTAC molecule.
Physicochemical Properties and Specifications
The successful design and synthesis of PROTACs rely on well-characterized linkers. Below is a summary of the key quantitative data for Trt-PEG4-C2-acid hydrate.
| Property | Value | Source |
| Chemical Formula | C30H38O7S | [1][2][6] |
| Molecular Weight | 542.68 g/mol | [1][2][6] |
| CAS Number | 1189873-11-7 | [1][2][6] |
| Purity | ≥95% to ≥98% | [9] |
| Storage (Powder) | 2 years at -20°C | [1][6][8] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1][6][8] |
PROTAC Signaling Pathway: Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing a linker derived from Trt-PEG4-C2-acid hydrate is the induced degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.
Figure 1: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide a representative experimental workflow and a detailed synthesis protocol for a PROTAC targeting the BRD4 protein, utilizing a linker analogous to that derived from Trt-PEG4-C2-acid hydrate.
PROTAC Development and Validation Workflow
The development of a potent and selective PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow.
Figure 2: A generalized workflow for PROTAC development.
Representative Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, using a carboxylic acid-functionalized PEG linker like Trt-PEG4-C2-acid hydrate. The synthesis involves the coupling of the linker to an E3 ligase ligand, followed by conjugation to the BRD4-targeting warhead.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand (e.g., Pomalidomide derivative)
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Reagents and Materials:
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Trt-PEG4-C2-acid hydrate (1.0 equivalent)
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Amine-functionalized Pomalidomide (1.0 equivalent)
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HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve Trt-PEG4-C2-acid hydrate and the amine-functionalized Pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
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Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the Trt-PEG4-C2-Pomalidomide conjugate.
-
Step 2: Deprotection and Coupling to BRD4 Warhead (e.g., JQ1 derivative)
-
Reagents and Materials:
-
Trt-PEG4-C2-Pomalidomide conjugate (1.0 equivalent)
-
TFA (Trifluoroacetic acid)
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Carboxylic acid-functionalized JQ1 (1.0 equivalent)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Trt-PEG4-C2-Pomalidomide conjugate in a suitable solvent (e.g., Dichloromethane) and treat with TFA to remove the trityl protecting group.
-
After deprotection is complete (monitored by LC-MS), evaporate the solvent and TFA.
-
Dissolve the resulting deprotected linker-Pomalidomide conjugate and the carboxylic acid-functionalized JQ1 in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC (High-Performance Liquid Chromatography).
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Trt-PEG4-C2-acid hydrate is an essential building block for researchers in drug discovery and chemical biology, enabling the synthesis of sophisticated PROTAC molecules for targeted protein degradation. Its well-defined structure and versatile reactivity make it a valuable tool in the development of the next generation of therapeutics. This guide has provided a technical overview of its properties, its role in the PROTAC signaling pathway, and a framework for its application in the synthesis and validation of novel protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trt-PEG4-C2-acid hydrate Datasheet DC Chemicals [dcchemicals.com]
- 9. Trt-PEG4-C2-acid hydrate Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
